molecular formula C9H5FIN B1310626 3-Fluoro-4-iodoquinoline CAS No. 213772-63-5

3-Fluoro-4-iodoquinoline

Cat. No. B1310626
M. Wt: 273.05 g/mol
InChI Key: DITDYVZDDKBMGH-UHFFFAOYSA-N
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Description

The compound 3-Fluoro-4-iodoquinoline is a halogenated quinoline derivative that has garnered interest due to its potential applications in medicinal chemistry and drug discovery. Halogenated quinolines, such as 3-fluoro-4-iodoquinoline, are key building blocks in the synthesis of antibiotics and have been utilized in the development of various pharmacological agents .

Synthesis Analysis

The synthesis of 3-fluoro-4-iodoquinoline can be achieved through a practical and scalable 4-step route starting from 2,4-dichloro-3-fluoroquinoline, with an overall yield of 81–85% . This method is advantageous for the production of halogenated quinoline derivatives, which are valuable in antimicrobial drug discovery. Additionally, the synthesis of related fluoroquinolines has been explored using microwave-assisted techniques, providing an efficient and environmentally friendly approach to obtain these compounds in high yield and purity .

Molecular Structure Analysis

The molecular structure of 3-fluoro-4-iodoquinoline and related compounds can be characterized by X-ray crystallography, which provides accurate information on the conformational features and intermolecular interactions involving fluorine atoms . The presence of fluorine in the molecular structure is known to influence the packing features in the crystal lattice through various interactions such as C–F⋯F, C–H⋯F, and C–H⋯O .

Chemical Reactions Analysis

3-Fluoro-4-iodoquinoline can participate in various chemical reactions due to the presence of reactive halogen atoms. For instance, the fluorine atom can direct lithiation, which is a key step in the synthesis of dihalo-2-phenylquinoline-4-carboxamides, compounds that have been evaluated as ligands for medical imaging studies . Moreover, the iodine atom can be utilized in further functionalization reactions, expanding the chemical versatility of the quinoline core.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoro-4-iodoquinoline are influenced by the presence of halogen atoms

Scientific Research Applications

1. Radioligand Development for Medical Imaging

3-Fluoro-4-iodoquinoline has been utilized in the synthesis of fluoroiodo-2-phenylquinoline-4-carboxamides, which are analogues of the NK-3 antagonist SB 223412. These compounds are evaluated for their potential as NK-3 ligands, suitable for radioligands in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) studies. This application leverages the ability of the compound to undergo metalation directed by the fluorine atom, facilitating the iodination of the quinoline ring (Bennacef et al., 2004).

2. Antimicrobial Drug Discovery

The synthesis of halogenated quinoline building blocks, including 3-fluoro-4-iodoquinoline, has found significant application in antimicrobial drug discovery. A scalable synthesis method for 3-fluoro-4-iodo-6-methoxyoquinoline has been developed, highlighting its importance in the synthesis of antibiotics (Flagstad et al., 2014).

3. Synthesis and Evaluation of Antitumor Agents

3-Fluoro-4-iodoquinoline derivatives have been explored for their antitumor properties. A notable example is the synthesis of 2-phenylquinolin-4-ones (2-PQs), which have led to the discovery of anticancer drug candidates. These compounds have shown significant cytotoxic activity against various tumor cell lines and are currently under preclinical study as potential clinical candidates (Chou et al., 2010).

4. Development of Fluorescent Compounds

Studies have described the synthesis and evaluation of benzene-fluorinated quinolinones, which include derivatives of 3-fluoro-4-iodoquinoline. These compounds exhibit photofluorescent properties and have been evaluated for their antioxidant activity and cytotoxicity against various cancer cell lines. This application is significant in the development of new fluorescent materials and potential therapeutic agents (Politanskaya et al., 2015).

5. Anti-inflammatory and Analgesic Agents

The synthesis of 3-fluoro-4-iodoquinoline derivatives has alsobeen explored for their potential as anti-inflammatory and analgesic agents. Research has focused on developing new 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives, showing promise in this therapeutic area. The derivatives were tested for their potential anti-inflammatory and analgesic activity, offering insights into new pharmaceutical applications (Farag et al., 2012).

6. Development of Antitubercular Agents

Research has also been conducted on the design and synthesis of 4-hydroxyquinolin-2(1H)-ones, including derivatives of 3-fluoro-4-iodoquinoline, for antitubercular potency. A library of these compounds was evaluated for their inhibitory concentrations against Mycobacterium tuberculosis, showing significant antitubercular activity. This application highlights the potential of 3-fluoro-4-iodoquinoline derivatives in combating tuberculosis (de Macedo et al., 2017).

7. Synthesis of Novel Quinazolinone Derivatives

The synthesis of novel quinazolinone derivatives using 3-fluoro-4-iodoquinoline has been investigated for potential pharmacological applications. These derivatives have shown promise as anti-inflammatory and analgesic agents, demonstrating the versatility of 3-fluoro-4-iodoquinoline in medicinal chemistry (Xu et al., 2007).

Safety And Hazards

While specific safety data for 3-Fluoro-4-iodoquinoline is not available, it is generally recommended to handle similar compounds with care. Avoid dust formation, ingestion, inhalation, and contact with skin or eyes .

properties

IUPAC Name

3-fluoro-4-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FIN/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITDYVZDDKBMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455530
Record name 3-Fluoro-4-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-iodoquinoline

CAS RN

213772-63-5
Record name 3-Fluoro-4-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

17.3 cm3 of diisopropylamine in 650 cm3 of tetrahydrofuran were cooled to a temperature in the region of −75° C. and 76 cm3 of a 1.6M solution of butyl lithium in hexane were added, with stirring and under an inert atmosphere, while maintaining the temperature at about −70° C. After stirring for 20 minutes at a temperature in the region of −75° C., a solution of 11.9 g of 3-fluoroquinoline in 200 cm3 of tetrahydrofuran was added. The solution obtained was stirred for a further 4 hours at −75° C., followed by addition of a solution of 32.2 g of double-sublimed iodine in 150 cm3 of tetrahydrofuran. After stirring for 2 hours at a temperature in the region of −40° C., the reaction mixture was hydrolyzed with 200 cm3 of a tetrahydrofuran/water mixture (90/10 by volume) and then with 200 cm3 of saturated sodium chloride solution. In the region of 20° C., the mixture was diluted with 300 cm3 of ethyl acetate and washed with twice 250 cm3 of saturated sodium chloride solution. The organic phase was dried over magnesium sulfate, filtered and concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 50° C. The residue obtained was purified by chromatography under atmospheric pressure, on a column of silica gel (particle size 20-45μ; diameter 10 cm; height 30 cm), eluting with dichloromethane and collecting 100-cm3 fractions. Fractions 45 to 80 were combined and then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. 15.1 g of 3-fluoro-4-iodoquinoline were obtained in the form of a cream-colored solid melting at 110° C.
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
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17.3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
650 mL
Type
solvent
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0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
11.9 g
Type
reactant
Reaction Step Four
Quantity
200 mL
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solvent
Reaction Step Four
Quantity
32.2 g
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reactant
Reaction Step Five
Quantity
150 mL
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solvent
Reaction Step Five
Quantity
200 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a 0° C. solution of diisopropyl amine (2.8 mL, 27 mmol) in tetrahydrofuran (80 mL) was added dropwise butyl lithium (8.1 mL, 2.5 M solution in hexane, 27 mmol). After 10 min., the flask was cooled to −78° C. and 3-fluoro quinoline from Step B (3 g, 20 mmol) in 20 mL of tetrahydrofuran was added over 15 min. period. The stirring was continued for an additional 4 h., after which iodine (5.4 g, 21 mmol) in 10 mL of THF (tetrahydrofuran) was added and the reaction temperature was maintained at −78° C. for additional 2 h. The reaction was quenched by adding a mixture of water and tetrahydrofuran (25 mL, 1:9), and the resulting solution was extracted with ethyl acetate. The organic layers were combined, washed with water and brine. Purification by silica gel column gave the title compound (2.26 g, 40%). MS (ES) 148.1 (M+H)+.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
40%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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